molecular formula C11H13NO2S B12039341 1,2-Diethoxy-4-isothiocyanatobenzene

1,2-Diethoxy-4-isothiocyanatobenzene

Cat. No.: B12039341
M. Wt: 223.29 g/mol
InChI Key: PLTVHLUAEIEQKO-UHFFFAOYSA-N
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Description

1,2-Diethoxy-4-isothiocyanatobenzene: is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of two ethoxy groups and an isothiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Diethoxy-4-isothiocyanatobenzene can be synthesized through the reaction of 1,2-diethoxybenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions:

1,2-Diethoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form thiourea derivatives.

    Alcohols and Thiols: Used in addition reactions to form carbamates and thiocarbamates.

    Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1,2-Diethoxy-4-isothiocyanatobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-isothiocyanatobenzene involves the reactivity of the isothiocyanate group. The isothiocyanate group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both ethoxy and isothiocyanate groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical reactions and applications .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1,2-diethoxy-4-isothiocyanatobenzene

InChI

InChI=1S/C11H13NO2S/c1-3-13-10-6-5-9(12-8-15)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

PLTVHLUAEIEQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N=C=S)OCC

Origin of Product

United States

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